molecular formula C27H22O5 B12612071 5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;methanol CAS No. 920274-87-9

5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;methanol

Cat. No.: B12612071
CAS No.: 920274-87-9
M. Wt: 426.5 g/mol
InChI Key: JMLUQTRIOZGIRR-UHFFFAOYSA-N
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Description

5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;methanol is an organic compound with the molecular formula C26H18O4 It is known for its unique structure, which includes anthracene and benzene rings substituted with hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol typically involves the reaction of anthracene derivatives with phenolic compounds under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where anthracene is reacted with a phenolic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene and anthracene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and reduced phenolic compounds.

    Substitution: Halogenated and nitrated derivatives of the original compound.

Scientific Research Applications

5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other materials that require stable aromatic compounds.

Mechanism of Action

The mechanism of action of 5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and molecular interactions. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Bis(3,5-dihydroxyphenyl)anthracene
  • 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine
  • 5-[2-(3,5-dihydroxyphenyl)ethynyl]benzene-1,3-diol

Uniqueness

5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol is unique due to its specific substitution pattern and the presence of both anthracene and benzene rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

920274-87-9

Molecular Formula

C27H22O5

Molecular Weight

426.5 g/mol

IUPAC Name

5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;methanol

InChI

InChI=1S/C26H18O4.CH4O/c27-17-9-15(10-18(28)13-17)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29)14-20(30)12-16;1-2/h1-14,27-30H;2H,1H3

InChI Key

JMLUQTRIOZGIRR-UHFFFAOYSA-N

Canonical SMILES

CO.C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O

Origin of Product

United States

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